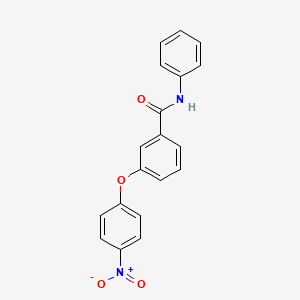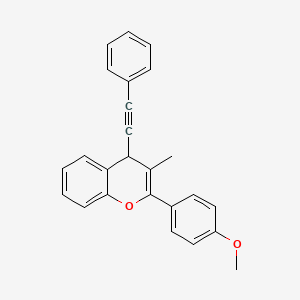
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene, also known as LY294002, is a commonly used inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its role in various cellular processes, including cell growth, proliferation, survival, and migration.
Mecanismo De Acción
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in the downstream signaling pathway involving Akt and mTOR, which are important regulators of cell growth, proliferation, survival, and migration.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been shown to have significant effects on cell growth, proliferation, survival, and migration. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has several advantages for lab experiments, including its high potency and specificity for PI3K inhibition. It has also been extensively studied in various cellular and disease models, making it a well-established tool for scientific research. However, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene also has some limitations, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have significant therapeutic potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of the downstream signaling pathways involving Akt and mTOR, which could provide new insights into the mechanisms of cell growth, proliferation, survival, and migration. Finally, the development of new drug delivery systems for 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene could improve its solubility and bioavailability, making it a more effective tool for scientific research and potential therapeutic use.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene involves several steps, including the condensation of 4-methoxybenzaldehyde with methyl vinyl ketone, followed by the reaction with 4-ethynylaniline in the presence of a palladium catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. The overall yield of this synthesis method is around 10%.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been extensively used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to a decrease in the downstream signaling pathway involving Akt and mTOR. This inhibition has been found to have significant effects on cell growth, proliferation, survival, and migration. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been used to study the role of PI3K in various disease states, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-22(17-12-19-8-4-3-5-9-19)23-10-6-7-11-24(23)27-25(18)20-13-15-21(26-2)16-14-20/h3-11,13-16,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXJPUZTJTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

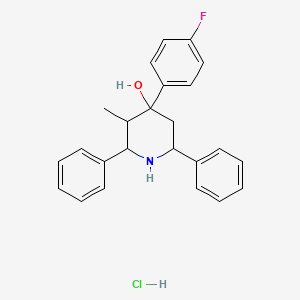
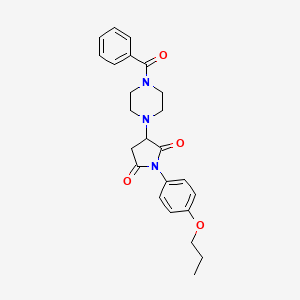
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
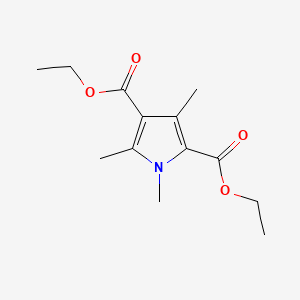
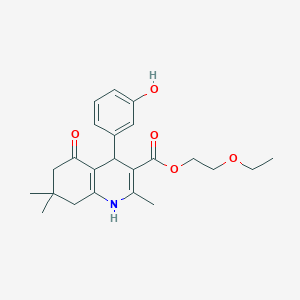
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)
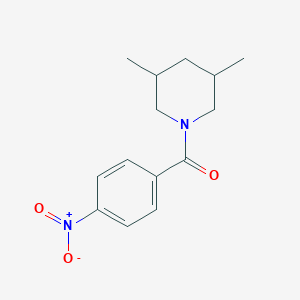
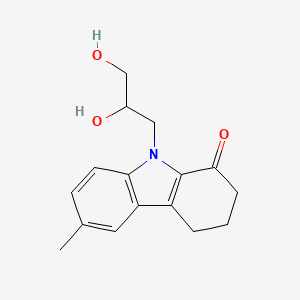
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
